2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide
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Overview
Description
2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide is a synthetic organic compound It features a complex structure with a thiazolidinone ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Thiazolidinone Formation: The final step involves the formation of the thiazolidinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with a thiadiazole ring instead of a thiazolidinone ring.
Methylchloroisothiazolinone: An isothiazolinone compound used as a biocide.
Uniqueness
2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide is unique due to its specific thiazolidinone ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-8-18(22(20,21)10-11)14-6-4-5-13(7-14)9-17(3)15(19)12(2)16/h4-7,11-12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOMLOLCWNNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CN(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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